
N-(cyclopropylmethyl)-4-(thiazol-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(cyclopropylmethyl)-4-(thiazol-2-yloxy)benzamide, also known as CTB or Cyclopropylmethyl-4-thiazolyl-2-oxo-2H-1,3-benzoxazine-3-carboxamide, is a small molecule compound with potential therapeutic applications. CTB is a benzamide derivative that has been synthesized for its potential use in scientific research.
Scientific Research Applications
Synthesis and Antimicrobial Applications
N-(cyclopropylmethyl)-4-(thiazol-2-yloxy)benzamide and its derivatives have been studied for their antimicrobial properties. A study by Bikobo et al. (2017) synthesized a series of thiazole derivatives and tested them against various bacterial and fungal strains. Some synthesized molecules exhibited greater potency than reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Anticancer Research
The compound's structural analogs have shown promise in anticancer research. Tiwari et al. (2017) conducted a study on Schiff’s bases containing thiadiazole scaffold and benzamide groups, demonstrating significant anticancer activity against various human cancer cell lines. The research highlighted the potential for further development of these compounds as anticancer agents (Tiwari et al., 2017).
Materials Science Applications
In materials science, derivatives of N-(cyclopropylmethyl)-4-(thiazol-2-yloxy)benzamide have been explored for their corrosion inhibitory effects. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect on steel in a 1 M HCl solution, finding them to offer higher inhibition efficiencies than previously reported inhibitors (Hu et al., 2016).
properties
IUPAC Name |
N-(cyclopropylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-13(16-9-10-1-2-10)11-3-5-12(6-4-11)18-14-15-7-8-19-14/h3-8,10H,1-2,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDXTDKPMRFEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-(thiazol-2-yloxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2826821.png)
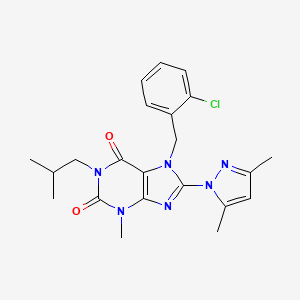
![3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2826826.png)
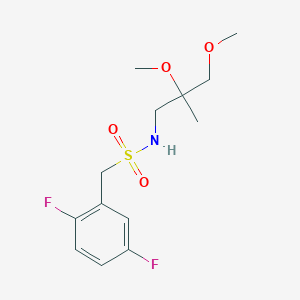
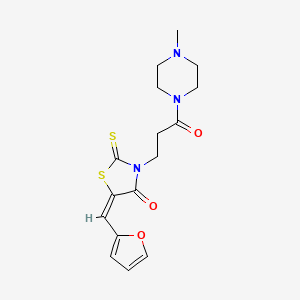
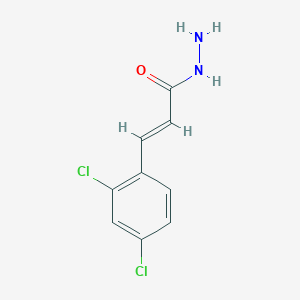
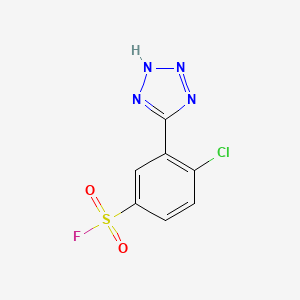
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2826833.png)

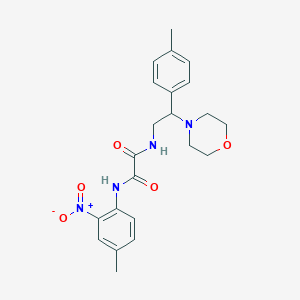
![1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2826838.png)
![(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2826839.png)
![2-Chloro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2826840.png)
![2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride](/img/structure/B2826843.png)